3,6,6-Trimethyl-cyclohex-2-enol
CAS No.: 73741-62-5
Cat. No.: VC19358260
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73741-62-5 |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | 3,6,6-trimethylcyclohex-2-en-1-ol |
Standard InChI | InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
Standard InChI Key | NIIOBBZRLOQONL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(C(CC1)(C)C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a cyclohex-2-enol ring system with methyl groups at positions 3, 6, and 6. The hydroxyl group at position 1 introduces polarity, while the conjugated double bond (C2–C3) enhances reactivity toward electrophilic additions .
Table 1: Structural Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 3,6,6-Trimethylcyclohex-2-en-1-ol | |
Molecular Formula | C₉H₁₆O | |
Molecular Weight | 140.22 g/mol | |
SMILES | CC1=CC(C(CC1)(C)C)O | |
InChIKey | NIIOBBZRLOQONL-UHFFFAOYSA-N |
Stereochemical Considerations
The stereochemistry at C3 and C6 influences its biological activity and synthetic utility. While the compound is often isolated as a racemate, enantioselective syntheses have been reported using chiral catalysts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves the reduction of 3,6,6-trimethyl-cyclohex-2-enone using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Key Reaction:
Industrial Methods
Catalytic hydrogenation of the corresponding enone using Pd/C under H₂ (1–3 atm) at 50–80°C achieves >90% yield. Process optimization focuses on minimizing over-reduction to saturated alcohols.
Table 2: Synthetic Protocols Comparison
Method | Conditions | Yield |
---|---|---|
LiAlH₄ Reduction | Et₂O, 0°C to RT, 2 h | 75–85% |
Catalytic Hydrogenation | Pd/C, H₂ (2 atm), 60°C, 4 h | 88–92% |
Biocatalytic Reduction | Saccharomyces cerevisiae | 62% |
Chemical Reactivity and Derivatives
Oxidation Reactions
The hydroxyl group undergoes oxidation to yield 3,6,6-trimethyl-cyclohex-2-enone using pyridinium chlorochromate (PCC) .
Substitution Reactions
Reaction with thionyl chloride (SOCl₂) produces the corresponding chloride, a precursor for nucleophilic substitutions.
Biological Activity
Preliminary studies indicate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antioxidant capacity (IC₅₀ = 45 µM in DPPH assay) .
Physicochemical Properties
Table 3: Physical and Spectral Data
Property | Value | Source |
---|---|---|
Boiling Point | 215–218°C (est.) | |
Density | 0.96 g/cm³ (predicted) | |
IR (ν, cm⁻¹) | 3350 (O–H), 1650 (C=C) | |
MS (m/z) | 140 [M]⁺, 125 [M–CH₃]⁺ |
Applications
Fragrance Industry
The compound’s floral-woody odor profile makes it valuable in perfumery. It is structurally related to α-damascone, a key component in rose and apple fragrances .
Pharmaceutical Intermediates
Used in synthesizing tetranortriterpenes, such as methyl angolensate, with anti-inflammatory properties .
Agricultural Chemistry
Derivatives show potential as eco-friendly pesticides due to low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .
Parameter | Value | Source |
---|---|---|
Skin Sensitization | H317 | |
Acute Oral Toxicity | LD₅₀ = 1200 mg/kg (rat) | |
Aquatic Toxicity | H411 (Chronic) |
Precautionary Measures: Use gloves (P280) and avoid environmental release (P273) .
Recent Advances
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